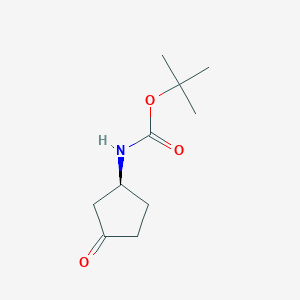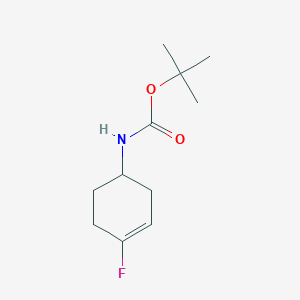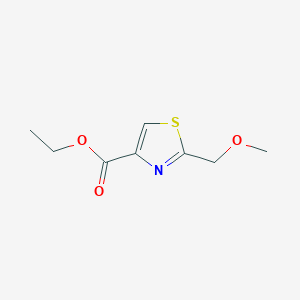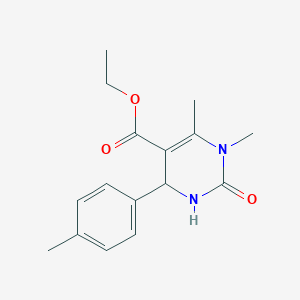
Ethyl 3-bromo-5-(trifluoromethyl)picolinate
Vue d'ensemble
Description
Ethyl 3-bromo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H7BrF3NO2 . It is also known by its IUPAC name, ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes Ethyl 3-bromo-5-(trifluoromethyl)picolinate, has been discussed in several studies . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The synthesis process involves a stepwise liquid-phase/vapor–phase synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-(trifluoromethyl)picolinate can be represented by the SMILES notation: CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br . The compound has a molecular weight of 298.06 g/mol .Physical And Chemical Properties Analysis
Ethyl 3-bromo-5-(trifluoromethyl)picolinate has a molecular weight of 298.06 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 260 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds .Applications De Recherche Scientifique
Supramolecular Complexes : The study of rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which are similar to chiral polygons and polyhedra, has utilized related compounds to Ethyl 3-bromo-5-(trifluoromethyl)picolinate (Fuss, Siehl, Olenyuk, & Stang, 1999).
Synthesis of Pyrazine Derivatives : Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate, related to Ethyl 3-bromo-5-(trifluoromethyl)picolinate, has been synthesized using a safe and short method, highlighting its potential in the formation of aromatic compounds (Zaragoza & Gantenbein, 2017).
Functionalized Pyridine Derivatives : Research has demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride, which is a key intermediate in the synthesis of various functionalized pyridine derivatives, a class to which Ethyl 3-bromo-5-(trifluoromethyl)picolinate belongs (Song et al., 2004).
Regioselective [2+2+2] Cycloaddition : The cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition for constructing pyridine derivatives, including trifluoromethyl-substituted ethyl picolinate derivatives, has been studied for its efficiency and regioselectivity (Ishikawa et al., 2016).
Metal Complexes Formation : Ethyl picolinate, closely related to Ethyl 3-bromo-5-(trifluoromethyl)picolinate, forms complexes with various divalent metals, acting as a bidentate ligand. These complexes have potential applications in coordination chemistry and catalysis (Paul, Chopra, Bhambri, & Singh, 1974).
Iridium Complexes in Electrophosphorescence : The synthesis of cyclometalated ligands, including 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine and its iridium complexes, demonstrates the application in electrophosphorescent devices, hinting at the potential utility of Ethyl 3-bromo-5-(trifluoromethyl)picolinate in similar fields (Zhang et al., 2010).
Synthesis of Bromophenols : Studies on the synthesis of nitrogen-containing bromophenols from marine algae, which exhibit potent radical scavenging activity, show the broader applicability of brominated compounds like Ethyl 3-bromo-5-(trifluoromethyl)picolinate in natural product chemistry and pharmacology (Li et al., 2012).
Propriétés
IUPAC Name |
ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNXCDSICEOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673258 | |
| Record name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048384-90-2 | |
| Record name | Ethyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048384-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)




![3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1391368.png)


![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)